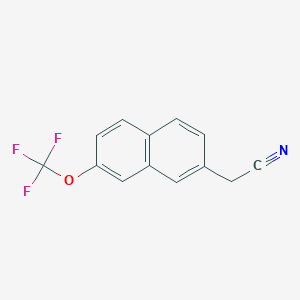

2-(Trifluoromethoxy)naphthalene-7-acetonitrile

Descripción

2-(Trifluoromethoxy)naphthalene-7-acetonitrile is a fluorinated naphthalene derivative characterized by a trifluoromethoxy (-OCF₃) group at the 2-position and an acetonitrile (-CH₂CN) group at the 7-position of the naphthalene scaffold. The naphthalene core consists of two fused benzene rings, with substituent positions critically influencing electronic, steric, and solubility properties. The trifluoromethoxy group is known to enhance lipophilicity, metabolic stability, and bioavailability in drug candidates , while the acetonitrile moiety may contribute to polar interactions or serve as a synthetic intermediate.

Propiedades

Fórmula molecular |

C13H8F3NO |

|---|---|

Peso molecular |

251.20 g/mol |

Nombre IUPAC |

2-[7-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-4-3-10-2-1-9(5-6-17)7-11(10)8-12/h1-4,7-8H,5H2 |

Clave InChI |

IGNQQSLHFQCSCG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Primary amines

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

2-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy Substitution

- 7-(Piperazin-1-yl)-2-[3-(trifluoromethoxy)phenyl]-4H-pyrido[1,2-a]pyrimidin-4-one (from ): This pyrido-pyrimidinone derivative shares a trifluoromethoxy group but on a phenyl ring rather than naphthalene. Compared to the target compound, the pyrimidinone core may confer greater rigidity and hydrogen-bonding capacity, while the naphthalene-acetonitrile structure could offer distinct π-π stacking or dipole interactions .

- 1-Fluoronaphthalene (from ): A simpler fluorinated naphthalene derivative lacking the trifluoromethoxy and acetonitrile groups. The trifluoromethoxy group in the target compound provides bulkier substitution, which may reduce metabolic oxidation compared to lone fluorine .

Substituent Position and Electronic Effects

Naphthalene-2,7-disulfonic acid disodium salt (from ):

This compound features sulfonic acid groups at the 2- and 7-positions, rendering it highly water-soluble. In contrast, the target compound’s trifluoromethoxy and acetonitrile groups balance lipophilicity and polarity, making it more suitable for membrane penetration in pharmaceutical contexts. The electron-withdrawing nature of -OCF₃ and -CN may also deactivate the naphthalene ring toward electrophilic substitution compared to sulfonic acids .- 2-Naphthalenemethanol (from ): The hydroxylmethyl group at position 2 introduces hydrogen-bonding capability but lower stability under acidic or oxidative conditions.

Toxicity and Metabolic Considerations

- Methylnaphthalenes (from ):

1- and 2-Methylnaphthalenes are associated with respiratory toxicity due to metabolic activation to reactive epoxides. The trifluoromethoxy and acetonitrile groups in the target compound may mitigate such risks by altering metabolic pathways. For example, the electron-withdrawing -OCF₃ group could reduce cytochrome P450-mediated oxidation, while the nitrile group might undergo hydrolysis to less toxic metabolites .

Data Table: Key Properties of Comparable Compounds

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |

|---|---|---|---|---|

| 2-(Trifluoromethoxy)naphthalene-7-acetonitrile | -OCF₃ (2), -CH₂CN (7) | ~265.2 (estimated) | High lipophilicity, metabolic stability | Drug intermediates, agrochemicals |

| 1-Fluoronaphthalene | -F (1) | 146.14 | Electron-deficient ring, volatile | Organic synthesis |

| Naphthalene-2,7-disulfonic acid | -SO₃H (2,7) | 332.26 | High water solubility | Dyes, surfactants |

| 2-Naphthalenemethanol | -CH₂OH (2) | 158.19 | Hydrogen-bonding, moderate stability | Polymers, solvents |

Research Findings and Implications

- Medicinal Chemistry Relevance: Fluorinated naphthalenes, including the target compound, are prized for their ability to modulate drug potency and pharmacokinetics. The trifluoromethoxy group’s steric and electronic effects may enhance binding affinity to hydrophobic enzyme pockets, as seen in patented pyrido-pyrimidinones .

- Synthetic Utility: The acetonitrile group offers a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions, which is less feasible in sulfonic acid or methanol derivatives .

- Toxicological Advantages : Structural modifications in the target compound likely reduce the formation of toxic intermediates compared to methylnaphthalenes, aligning with trends in safer fluorinated agrochemicals and pharmaceuticals .

Actividad Biológica

2-(Trifluoromethoxy)naphthalene-7-acetonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

Chemical Structure and Properties

The molecular formula of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile is C₁₃H₉F₃NO, with a molecular weight of approximately 265.21 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the trifluoromethoxy group may enhance binding affinity to microbial targets, suggesting potential applications in treating bacterial infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(Trifluoromethoxy)naphthalene-7-acetonitrile | TBD | S. aureus |

| Cefazolin | 4.2 | S. aureus |

2. Anticancer Activity

Naphthalene derivatives have been studied for their anticancer properties. For instance, derivatives similar to 2-(Trifluoromethoxy)naphthalene-7-acetonitrile have shown cytotoxic effects against various cancer cell lines.

Case Study: Naphthalene Derivatives in Cancer Therapy

- A study evaluated naphthalene-substituted compounds for their ability to induce apoptosis in breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a mechanism involving cell cycle arrest and apoptosis induction.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(Trifluoromethoxy)naphthalene-7-acetonitrile | TBD | MDA-MB-231 |

| Control (Doxorubicin) | 0.5 | MDA-MB-231 |

The exact mechanism of action for 2-(Trifluoromethoxy)naphthalene-7-acetonitrile remains under investigation. However, it is hypothesized that the trifluoromethoxy group may enhance interactions with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Research Findings

- Antiparasitic Activity : Similar naphthalene derivatives have demonstrated activity against Plasmodium falciparum, which is crucial for malaria treatment. Compounds with structural similarities showed low IC50 values against both chloroquine-sensitive and resistant strains.

- Toxicological Profile : Preliminary toxicity assessments indicate that naphthalene derivatives can exhibit moderate toxicity levels, which necessitates further studies to evaluate their safety profiles for therapeutic use.

Q & A

Basic Question: What analytical techniques are recommended for characterizing 2-(Trifluoromethoxy)naphthalene-7-acetonitrile?

Answer:

Key techniques include nuclear magnetic resonance (NMR) for structural elucidation of the trifluoromethoxy and acetonitrile groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical ambiguities. For crystallographic analysis, programs like SHELXL or SHELXS are widely used for small-molecule refinement and structure solution due to their robustness and compatibility with modern diffraction data . High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is recommended for purity assessment.

Advanced Question: How can structural ambiguities in 2-(Trifluoromethoxy)naphthalene-7-acetonitrile be resolved using crystallographic data?

Answer:

Ambiguities in bond lengths, angles, or electron density maps can be addressed by refining the structure using iterative cycles in SHELXL, incorporating restraints for disordered regions. For example, the trifluoromethoxy group may exhibit rotational disorder; applying similarity restraints on atomic displacement parameters (ADPs) and optimizing hydrogen atom positions via HFIX commands can improve model accuracy. Multi-conformational modeling and twin refinement (using TWIN/BASF commands) may be necessary for challenging datasets .

Basic Question: What are the primary considerations for designing in vitro toxicity assays for this compound?

Answer:

Focus on route-specific exposure models (e.g., inhalation, dermal) and endpoints aligned with systemic effects (respiratory, hepatic, renal). Use cell lines such as HepG2 for hepatotoxicity or A549 for pulmonary effects. Dose ranges should reflect realistic environmental or pharmacological concentrations, with controls for solvent interference (e.g., DMSO). Reference Table B-1 in for standardized health outcome categories (e.g., hematological or gastrointestinal effects) .

Advanced Question: How can contradictory toxicity data between in vitro and in vivo studies be reconciled?

Answer:

Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static in vitro systems). To address this:

Use metabolically competent in vitro models (e.g., primary hepatocytes co-cultured with S9 fractions).

Compare toxicokinetic parameters (e.g., AUC, Cmax) across models.

Apply risk-of-bias assessments (Table C-6/C-7, ) to evaluate study reliability. For example, prioritize studies with randomized dosing and concealed allocation to minimize confounding .

Basic Question: What environmental fate parameters should be prioritized for this compound?

Answer:

Key parameters include:

- Persistence : Hydrolysis half-life under varying pH and temperature.

- Bioaccumulation : Log Kow (octanol-water partition coefficient) to assess lipid solubility.

- Degradation Pathways : Photolytic, microbial, or oxidative degradation products (e.g., via LC-MS/MS).

Environmental monitoring in air, water, and soil should follow protocols outlined in , with biomonitoring in occupationally exposed populations to assess bioaccumulation potential .

Advanced Question: How can researchers design a robust environmental monitoring study for this compound?

Answer:

Adopt a tiered approach:

Sampling Strategy : Use stratified random sampling in industrial hotspots and background regions.

Analytical Methods : Combine passive air samplers (for volatile fractions) with solid-phase extraction (SPE) for aqueous matrices.

Data Validation : Cross-reference with databases like TOXCENTER or PubMed using tailored query strings (Table B-2, ) to identify knowledge gaps .

Quality Control : Include field blanks and matrix spikes to control for contamination.

Basic Question: What literature search strategies are effective for compiling toxicological data?

Answer:

Use structured queries in PubMed, TOXCENTER, and NTRL combining MeSH terms (e.g., "Naphthalenes/toxicity" OR "Environmental Exposure") and CAS-specific keywords. Include grey literature (e.g., ATSDR reports) for unpublished data. Filter studies using inclusion criteria such as route of exposure (inhalation, oral) and health outcomes (Table B-1, ) .

Advanced Question: How should researchers assess the reliability of conflicting studies on metabolic pathways?

Answer:

Apply a confidence-rating framework ( ):

| Confidence Level | Criteria |

|---|---|

| High | All bias questions (e.g., randomization, outcome reporting) answered "Yes" |

| Moderate | Three "Yes" responses |

| Low | Two or fewer "Yes" responses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.